molecular formula C14H18N2O B13120072 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13120072
M. Wt: 230.31 g/mol
InChI Key: YSYFIPILSOKKJA-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 687977-69-1) is an organic compound with the molecular formula C 14 H 18 N 2 O and a molecular weight of 230.31 g/mol . This pyrido[1,2-a]pyrimidin-4-one derivative is characterized by its specific structure, which can be referenced by SMILES: CCCc1cc(n2c(c1)ncc(c2=O)CC)C . Calculated physical properties include a density of approximately 1.091 g/cm³ and a boiling point of 345.8°C at 760 mmHg . The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological significances . Compounds based on this core have been extensively investigated and have demonstrated a wide range of therapeutic potentials, including serving as kinase inhibitors , antimicrobial agents , and cytotoxic compounds . For instance, certain pyridopyrimidine-thiazole hybrids have shown promising cytotoxic activity against cancer cell lines such as MCF-7 and HeLa in research settings . Furthermore, approved drugs like Palbociclib, a cyclin-dependent kinase 4/6 inhibitor used in breast cancer treatment, are based on a related pyridopyrimidine core, underscoring the high research value of this chemical class . This compound is offered as a chemical tool for research and development purposes, potentially useful in the synthesis of more complex molecules or as a standard in analytical studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-ethyl-6-methyl-8-propylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H18N2O/c1-4-6-11-7-10(3)16-13(8-11)15-9-12(5-2)14(16)17/h7-9H,4-6H2,1-3H3

InChI Key

YSYFIPILSOKKJA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=NC=C(C(=O)N2C(=C1)C)CC

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Method

A one-pot three-component condensation reaction has been reported for highly substituted 4H-pyrido[1,2-a]pyrimidines, which can be adapted for the target compound. This involves:

  • Reacting substituted pyridine derivatives with malonate esters and amines or related nucleophiles.
  • Using dry solvents such as toluene or ethanol, purified by drying agents like sodium or calcium hydride.
  • Refluxing the mixture for extended periods (e.g., 10 hours) to ensure complete cyclization.
  • Removing solvents under vacuum and purifying the product by washing with non-polar solvents like n-hexane.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Toluene, Dichloromethane, Ethanol Solvent choice affects solubility and rate
Temperature Reflux (~100-140°C), Microwave (150°C) Microwave reduces reaction time
Reaction Time 4–10 hours (conventional), 15 min (microwave) Extended reflux needed for complete cyclization
Catalyst/Agent Phosphorus oxychloride (POCl3), Pd catalysts POCl3 promotes cyclization; Pd for substitutions
Monitoring Thin-layer chromatography (TLC) Ensures reaction completion
Purification Vacuum distillation, washing with hexane/methanol-water Removes impurities and side products

Research Findings and Yields

  • The POCl3-mediated cyclization typically yields the pyrido[1,2-a]pyrimidin-4-one core with yields ranging from 50% to 70%.
  • Microwave-assisted synthesis improves yields and reduces reaction times significantly, with yields reported up to 75% under optimized conditions.
  • Multi-component condensation methods provide flexibility in substituent variation but may require longer reaction times and careful purification to achieve high purity.
  • Alkylation and substitution reactions on the core structure have been successfully performed with good regioselectivity, enabling the synthesis of 3-ethyl-6-methyl-8-propyl derivatives.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Range Advantages
Multi-component condensation One-pot reaction of pyridine, malonate ester, amine Reflux in dry toluene/ethanol, 10 h Moderate (50-65%) Versatile substituent introduction
POCl3-mediated cyclization Cyclization of amino-pyridine with POCl3 Reflux 140°C, 4-5 h or microwave 150°C, 15 min Moderate to high (55-75%) Shorter time with microwave, high yield
Palladium-catalyzed substitution Alkylation and substitution on core structure Pd catalyst, controlled temp, solvent Variable (dependent on substrate) Selective functionalization

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, which can exhibit different biological activities and properties .

Scientific Research Applications

Pharmacological Research

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one has potential applications in pharmacology due to its structural similarity to known therapeutic agents.

Key Areas of Interest :

  • Antitumor Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the structure can enhance their efficacy as anticancer agents.
CompoundActivityReference
3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-oneCytotoxic against A549 cells

Neuropharmacology

This compound may also be explored for its neuropharmacological properties. Pyrido[1,2-a]pyrimidine derivatives have been implicated in the modulation of neurotransmitter systems.

Potential Mechanisms :

  • Dopaminergic Modulation : Some studies suggest that this class of compounds can influence dopaminergic pathways, making them candidates for further investigation in the treatment of neurodegenerative disorders.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. For example, it has been noted for its potential as a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which plays a critical role in cell signaling related to growth and metabolism.

Enzyme TargetInhibition TypeReference
PI3KβSelective Inhibitor

Case Study 1: Anticancer Activity

In a study examining various pyrido[1,2-a]pyrimidine derivatives, 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one was found to exhibit significant cytotoxicity against lung cancer cell lines (A549). The study highlighted the importance of substituents on the pyridine ring in enhancing biological activity.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective effects demonstrated that modifications to the pyrido[1,2-a]pyrimidine scaffold could lead to compounds with improved efficacy in animal models of neurodegeneration. The compound was evaluated for its potential to protect neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, and receptors, such as serotonin receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one with structurally related compounds, highlighting substituent effects on physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) pKa (Predicted) Boiling Point (°C) Melting Point (°C) Density (g/cm³)
Target Compound 3-Ethyl-6-methyl-8-propyl ~289.4 (estimated) ~1.5–1.9 ~300–350 (estimated) 80–100 (estimated) ~1.1–1.2
7-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one 7-Iodo 272.04 1.91 296.7 2.02
2-Propoxy-4H-pyrido[1,2-a]pyrimidin-4-one 2-Propoxy 1.41 343.1 88–90 1.19
Patent Compound (Example 1 ) 4-Ethyl-6-methylpyrazolo, piperazinyl
Key Observations:
  • Alkyl vs. Halogen Substituents : The target compound’s alkyl groups likely confer lower density and higher lipophilicity compared to the iodinated derivative (density: 2.02 g/cm³ ), which may enhance membrane permeability in biological systems.
  • Electron-Withdrawing Effects: The 2-propoxy derivative’s lower pKa (1.41 vs.
  • Steric Hindrance : Patent compounds with bulky substituents (e.g., piperazinyl, pyrazolo groups ) demonstrate the importance of steric effects in modulating reactivity and biological activity.

Biological Activity

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound possesses a unique fused bicyclic structure that combines pyridine and pyrimidine rings, contributing to its potential biological activities. Its molecular formula is C14H18N2OC_{14}H_{18}N_{2}O with a molecular weight of approximately 230.31 g/mol .

Chemical Structure and Properties

The presence of ethyl, methyl, and propyl substituents enhances the lipophilicity of this compound, which may influence its biological interactions and therapeutic applications. The predicted boiling point is approximately 345.8 °C, and it has a density of about 1.09 g/cm³ .

Biological Activities

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one compounds exhibit a variety of biological activities:

1. Antimicrobial Activity
Studies have shown significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated high efficacy against Escherichia coli and Staphylococcus aureus, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.0227 µM .

2. Anti-inflammatory Effects
Compounds within this class have been evaluated for their anti-inflammatory potential. In experimental models, they exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin . Specific compounds demonstrated up to 47% inhibition in paw edema models after four hours .

3. Anticancer Properties
Pyrido[1,2-a]pyrimidine derivatives have also been explored for their anticancer activities. Some studies reported enhanced cytotoxic effects against various cancer cell lines, suggesting that structural modifications can significantly influence their potency .

4. Antiviral Activity
Recent investigations have highlighted the antiviral potential of certain pyrido[1,2-a]pyrimidines against viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations (EC50) reported around 1.4 μM .

Mechanistic Studies

Mechanistic studies often utilize techniques such as molecular docking and binding affinity assessments to elucidate how these compounds interact with biological targets. For instance, the binding affinity of 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one with specific enzymes or receptors can provide insights into its therapeutic potential.

Comparative Analysis

A comparison of similar compounds within the pyrido[1,2-a]pyrimidine family reveals distinct biological profiles based on structural variations:

Compound NameStructureUnique Features
3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-oneStructureEnhanced lipophilicity due to ethyl and propyl groups
3-Methyl-6-propyl-4H-pyrido[1,2-a]pyrimidin-4-oneStructureLacks ethyl group but retains propyl for similar activity
3-Ethyl-6-chloro-4H-pyrido[1,2-a]pyrimidin-4-oneStructureChlorine substitution may enhance reactivity
3-Methyl-8-isopropyl-4H-pyrido[1,2-a]pyrimidin-4-oneStructureIsopropyl group offers steric bulk affecting binding

Case Studies

Several case studies have explored the therapeutic applications of this compound:

Case Study 1: Antimicrobial Efficacy
In a recent study examining a library of pyrido[1,2-a]pyrimidine derivatives, researchers found that structurally modified compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Action
A comparative analysis involving several derivatives showed that compounds with specific substitutions on the pyrimidine ring provided significant anti-inflammatory effects in animal models .

Q & A

Q. What are the common synthetic routes for introducing substituents to the pyrido[1,2-a]pyrimidin-4-one core?

Methodological Answer:

  • Radical-mediated C–H functionalization : A metal-free approach using iodine (I₂) and potassium persulfate (K₂S₂O₈) enables selective C-3 sulfenylation/selenylation under mild conditions (30–50°C, 12–24 h). This avoids transition metals and tolerates electron-withdrawing/donating groups (e.g., –F, –OMe) .
  • Transition-metal catalysis : Palladium-catalyzed Heck reactions or Suzuki-Miyaura couplings are effective for introducing alkenyl or aryl groups. For example, microwave-assisted Suzuki coupling with 7-chloro-3-iodo derivatives achieves monoarylation at C-3 .
  • Cyclization strategies : Lewis acid-catalyzed cyclization of 2-methylpyridine and ethyl acetoacetate forms the core structure, followed by functionalization via alkylation or acylation .

Q. How is structural characterization performed for pyrido[1,2-a]pyrimidin-4-one derivatives?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K, R-factor < 0.05 .
  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent patterns. For example, C-3 substituents show downfield shifts (~δ 8.5–9.0 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₂₁N₂O: calc. 269.1648, obs. 269.1652) .

Advanced Research Questions

Q. How can contradictions in reaction mechanisms (e.g., radical vs. ionic pathways) be resolved?

Methodological Answer:

  • Mechanistic probes :
    • Radical scavengers : Add TEMPO or BHT; inhibition of product formation supports radical intermediates .
    • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps.
    • Control experiments : Test reactivity under inert (N₂) vs. aerobic conditions. For example, iodine-mediated sulfenylation proceeds without O₂, ruling out oxidative coupling .
  • Computational studies : DFT calculations (e.g., Gaussian 16) map energy profiles for proposed pathways. Compare activation barriers for radical vs. polar transition states .

Q. What strategies optimize bioactivity in pyrido[1,2-a]pyrimidin-4-one derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) :
    • C-2 and C-3 positions : Phenol/catechol groups at C-2 enhance aldose reductase inhibition (IC₅₀ ~0.5 µM) via H-bonding with Tyr48/His110 .
    • C-6 substituents : Electron-withdrawing groups (e.g., –F) improve SHP2 inhibition (e.g., 13a: IC₅₀ = 120 nM) by enhancing hydrophobic interactions with Trp76 .
  • Docking simulations : Use AutoDock Vina to predict binding modes. For example, catechol derivatives form π-π stacking with Phe122 in ALR2 .

Q. How are analytical methods validated for detecting impurities in pyrido[1,2-a]pyrimidin-4-one APIs?

Methodological Answer:

  • HPLC-MS protocols :
    • Column: C18 (5 µm, 250 × 4.6 mm), mobile phase: MeCN/H₂O (0.1% TFA), gradient elution (5→95% MeCN in 30 min).
    • Detect impurities (e.g., EP Impurity A: 132961-05-8) with LOQ < 0.05% .
  • Forced degradation studies : Expose compounds to heat (40°C, 75% RH, 14 days), acid (0.1 M HCl), and UV light to identify degradation products .

Q. What are the challenges in scaling up metal-free syntheses while maintaining regioselectivity?

Methodological Answer:

  • Scale-up considerations :
    • Temperature control : Exothermic radical reactions require jacketed reactors (ΔT < 5°C) to prevent side reactions (e.g., dimerization of thiols) .
    • Catalyst loading : Reduce I₂ from 20 mol% (lab scale) to 5 mol% (pilot scale) via flow chemistry to minimize iodine waste .
  • Regioselectivity : Use bulky solvents (e.g., DCE) to sterically hinder undesired C-5/C-7 functionalization .

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